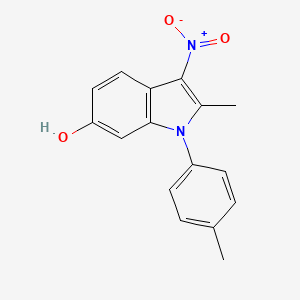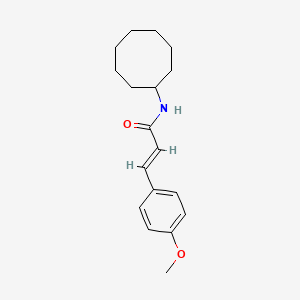
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide, also known as CM compounds, is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that these compounds act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These compounds have been shown to reduce inflammation and pain in animal models of inflammation and pain. They have also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, these compounds have been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclooctyl-3-(4-methoxyphenyl)acrylamide in lab experiments is that they are relatively easy to synthesize. They are also stable and can be stored for a long time. However, one of the limitations of using these compounds is that they are not very water-soluble, which can make it difficult to administer them to animals in experiments.
Future Directions
There are several future directions for the study of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide. One direction is to study the potential of these compounds in treating other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the potential of these compounds in combination with other drugs for the treatment of cancer. Finally, future studies could focus on improving the water solubility of these compounds to make them more suitable for use in animal experiments.
Conclusion:
This compound is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Future studies could focus on the potential of these compounds in treating other diseases and improving their water solubility.
Synthesis Methods
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide can be synthesized using different methods. One of the most commonly used methods is the reaction of cyclooctylamine with 4-methoxyphenylacryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid. Other methods include the reaction of cyclooctylamine with 4-methoxyphenylacrylic acid or the reaction of cyclooctylamine with 4-methoxyphenylacrylamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Scientific Research Applications
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide has shown potential in various scientific research applications. These compounds have been extensively studied for their anti-inflammatory, analgesic, and antitumor activities. They have also been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
properties
IUPAC Name |
(E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,19,20)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOOSKYPVLNEJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

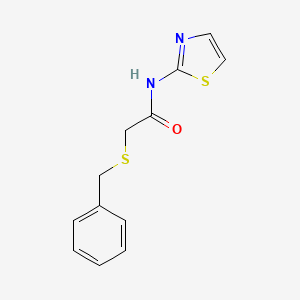


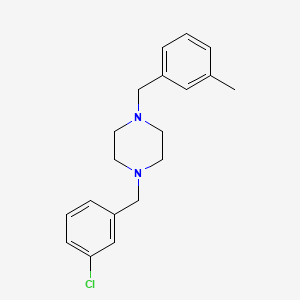
![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

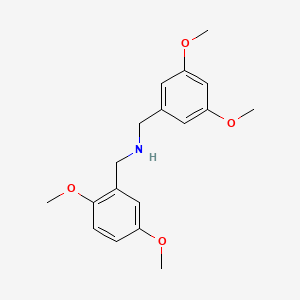
![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)


